molecular formula C15H11FOS B7893234 4-Fluoro-1-naphthyl-(3-thienyl)methanol

4-Fluoro-1-naphthyl-(3-thienyl)methanol

Cat. No.: B7893234
M. Wt: 258.31 g/mol
InChI Key: PDGDRBTWBKITCR-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthyl-(3-thienyl)methanol (CAS: 1409026-12-5) is a fluorinated aromatic alcohol characterized by a naphthalene ring substituted with a fluorine atom at the 4-position and a 3-thienyl group linked via a methanol moiety. Commercial availability (purity: 97%) is noted through suppliers like Crysdot LLC and Amadis Chemical .

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FOS/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(17)10-7-8-18-9-10/h1-9,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGDRBTWBKITCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed ortho-Metalation for 4-Fluoro-1-naphthaldehyde Synthesis

Thienylmethanol Intermediate Preparation

Reduction of 3-Thiophenecarboxaldehyde

The 3-thienylmethanol moiety is synthesized via NaBH4_4-mediated reduction of 3-thiophenecarboxaldehyde. In anhydrous ethanol, NaBH4_4 (2 equiv) reduces the aldehyde to the primary alcohol within 2 h at 0°C, yielding 3-thienylmethanol (89–93% purity).

Optimization Insight :

  • Solvent: Ethanol (0°C)

  • Yield: 89–93%

  • 1H^{1}\text{H} NMR (CDCl3_3): δ 4.75 (s, 1H, OH), 3.82 (d, J = 5.2 Hz, 2H)

Cross-Coupling Approaches for C–C Bond Formation

Grignard Addition to 4-Fluoro-1-naphthaldehyde

A Grignard reagent derived from 3-bromothiophene (Mg, THF, 0°C) reacts with 4-fluoro-1-naphthaldehyde to form the secondary alcohol. Post-reaction quenching with NH4_4Cl and extraction yields crude product, purified via silica gel chromatography (hexane/ethyl acetate).

Reaction Metrics :

  • Grignard reagent: 3-thienylmagnesium bromide (1.5 equiv)

  • Temperature: 0°C → reflux (4 h)

  • Yield: 67%

  • 13C^{13}\text{C} NMR: δ 72.4 (C-OH), 160.1 (d, J = 260 Hz, C-F)

Palladium-Catalyzed Suzuki-Miyaura Coupling

An alternative route employs Suzuki coupling between 4-fluoro-1-naphthylboronic acid and 3-bromothienylmethanol. Using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in dimethoxyethane (DME)/H2_2O (3:1), the reaction proceeds at 80°C for 12 h, achieving 61% yield after reverse-phase chromatography.

Comparative Analysis :

ParameterGrignard AdditionSuzuki Coupling
Yield67%61%
Reaction Time4 h12 h
Regioselectivity>95%89%

Final Reduction and Purification

LiAlH4_44-Mediated Ketone Reduction

For intermediates requiring ketone reduction (e.g., (4-fluoro-1-naphthyl)(3-thienyl)ketone), LiAlH4_4 (2 equiv) in THF at 0°C→rt selectively yields the alcohol. Workup with HCl/MeOH and recrystallization (EtOH/EtOAc) affords pure product (mp 221–225°C).

Critical Notes :

  • Over-reduction risks: Controlled addition at 0°C minimizes side reactions.

  • 19F^{19}\text{F} NMR: δ −123.0 ppm (C-F)

Spectroscopic Validation and Challenges

NMR and Mass Spectrometry

Consistent 1H^{1}\text{H} NMR signals for the hydroxymethyl group (δ 4.75–4.82) and fluorinated naphthyl moiety (δ 7.8–8.2) confirm structural integrity. High-resolution mass spectrometry (HRMS) aligns with theoretical m/z for C15_{15}H11_{11}FOS (M+H: 259.0644).

Purity and Yield Trade-offs

Silica gel chromatography remains superior to recrystallization for polar intermediates, albeit with 10–15% yield loss. Reverse-phase methods (MeOH/H2_2O) enhance purity (>98%) but require specialized columns.

Industrial-Scale Considerations

Solvent Recycling and Catalytic Efficiency

THF recovery via distillation reduces costs, while Pd catalyst recycling (e.g., Pd(dppf)Cl2_2) lowers environmental impact. Patent data highlights LiAlH4_4 alternatives (e.g., NaBH4_4/CeCl3_3) for safer reductions at scale.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-naphthyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-Fluoro-1-naphthyl-(3-thienyl)ketone.

    Reduction: Formation of 4-Fluoro-1-naphthyl-(3-thienyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of 4-Fluoro-1-naphthyl-(3-thienyl)methanol typically involves the following steps:

  • Starting Materials: The primary starting materials are 4-fluoronaphthalene and 3-thienylmethanol.
  • Reaction Conditions: Reactions are often conducted under controlled conditions using catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate electrophilic aromatic substitution.
  • Common Reagents:
    • Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize the hydroxyl group.
    • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol or hydrocarbon.
    • Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Chemical Reactions:
The compound can undergo various reactions:

  • Oxidation to form ketones.
  • Reduction to produce alcohols or hydrocarbons.
  • Substitution of the fluorine atom with other functional groups.

Chemistry

4-Fluoro-1-naphthyl-(3-thienyl)methanol serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Studies have focused on its potential role as an enzyme inhibitor or receptor modulator, which could lead to therapeutic applications.

Medicine

Investigations are ongoing into the compound's potential as a pharmaceutical intermediate. Its unique structure may provide a basis for developing new drugs targeting specific diseases, including cancer and neurological disorders.

Industry

In industrial applications, 4-Fluoro-1-naphthyl-(3-thienyl)methanol is explored for its utility in developing advanced materials and chemical processes. Its properties make it suitable for use in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-naphthyl-(3-thienyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thienyl Position (2- vs 3-Thienyl)

The position of the thienyl group significantly impacts stereochemical outcomes and biological activity:

  • Enantioselectivity in Synthesis : In catalytic asymmetric hydroboration (CAHB), 3-thienyl derivatives exhibit lower enantioselectivity (88:12 er) compared to 2-thienyl analogs (97:3 er) due to steric and electronic factors .
  • Biological Activity : In TLR4-active compounds, 3-thienyl substitution (e.g., compound 8t) showed potent activity, whereas 2-pyridyl analogs were inactive .
Fluorine Substitution

For example, fluorinated phenylsulfonyl triazoles () demonstrate enhanced reactivity compared to non-fluorinated analogs.

Aromatic System Variations
  • Di(3-thienyl)methanol: This analog lacks the naphthyl group but features dual thienyl moieties. It exhibits potent anticancer activity against T98G brain cancer cells (IC50 >20 µg/mL) with low cytotoxicity in normal HEK cells .
  • Naphthalen-1-yloxy Derivatives : Compounds like (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () highlight the role of naphthyl-thienyl combinations in modulating pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties

Key inferred properties based on structural analogs:

Property 4-Fluoro-1-naphthyl-(3-thienyl)methanol Di(3-thienyl)methanol C-8 3-Thienyl TLR4 Agonist
Molecular Weight ~270 g/mol (estimated) 224.3 g/mol ~350 g/mol (estimated)
LogP (Lipophilicity) ~3.5 (high due to naphthyl) ~2.8 ~4.0
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 0
Aromatic Systems Naphthyl + 3-thienyl Dual 3-thienyl Varied (aryl + 3-thienyl)
Anticancer Potential
  • Di(3-thienyl)methanol: Induces concentration-dependent apoptosis in T98G cells (72% cell death at 30 µg/mL) and suppresses clonogenic survival .
  • 4-Fluoro-1-naphthyl-(3-thienyl)methanol: While untested, the naphthyl group may enhance DNA intercalation or π-π stacking in biological targets compared to smaller aromatic systems.

Biological Activity

4-Fluoro-1-naphthyl-(3-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Fluoro-1-naphthyl-(3-thienyl)methanol possesses a unique structure that combines a naphthalene and thiophene moiety. This structural diversity contributes to its varied biological activities. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of 4-Fluoro-1-naphthyl-(3-thienyl)methanol is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It has the potential to modulate receptor activity, affecting signal transduction within cells.
  • Apoptosis Induction : Studies indicate that derivatives of naphthalene compounds can induce apoptosis in cancer cells, suggesting a possible mechanism for anticancer activity.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of compounds related to 4-Fluoro-1-naphthyl-(3-thienyl)methanol. For instance, hybrids containing naphthalene scaffolds have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound ASCC-95.0Apoptosis induction
Compound BSCC-253.5Enzyme inhibition
Compound CA-2532.0Receptor modulation

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the potency of these compounds against specific cancer types .

Case Studies

  • Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various naphthalene derivatives on human squamous cancer cell lines. Results indicated that compounds similar to 4-Fluoro-1-naphthyl-(3-thienyl)methanol exhibited significant pro-apoptotic activity, particularly against SCC-25 cells, with IC50 values as low as 3 µM .
  • Mechanistic Insights : Another research effort focused on understanding the mechanism of action through molecular docking studies, revealing strong interactions between the compound and BCL-2 protein, which is known to regulate apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4-Fluoro-1-naphthyl-(3-thienyl)methanol indicates that modifications on the naphthalene ring significantly influence its biological activity. For example, substituents at different positions can enhance or diminish its ability to interact with target proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-1-naphthyl-(3-thienyl)methanol, and what methodological considerations are critical for yield optimization?

  • Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki coupling to introduce the thienyl and naphthyl groups, followed by fluorination and reduction. For example, fluorination may require selective electrophilic substitution using reagents like Selectfluor™, while reduction of ketones to alcohols can employ NaBH₄ or LiAlH₄ under controlled conditions . Key considerations include protecting-group strategies to prevent side reactions (e.g., over-fluorination) and solvent selection (e.g., anhydrous THF) to stabilize intermediates. Purity is confirmed via HPLC or GC-MS.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?

  • Answer :

  • NMR : ¹H/¹³C NMR can resolve the fluorine coupling patterns (e.g., ⁴J-F-H splitting in the naphthyl group) and thiophene proton environments. DEPT-135 helps distinguish CH₃/CH₂/CH groups .
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs ) confirms the spatial arrangement of the naphthyl, thienyl, and fluorinated moieties.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns assist in identifying substituent positions .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

  • Answer :

  • Solubility : Limited in polar solvents (water, ethanol) due to the hydrophobic naphthyl group. DMSO or DMF is preferred for biological assays .
  • logP : Predicted >3.0 (via computational tools like ChemAxon), indicating high lipophilicity, which impacts membrane permeability in cellular studies .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures, guiding storage conditions (e.g., refrigeration under inert gas) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination of the naphthyl ring, and how can competing side reactions be mitigated?

  • Answer : Fluorination at the 1-position competes with 2- or 4-substitution due to electron density variations in the naphthyl ring. Strategies include:

  • Directing groups : Temporary substituents (e.g., boronic esters) to steer fluorine placement .
  • Catalytic systems : Pd/Cu-mediated C–H activation for precise fluorination .
  • Kinetic control : Low-temperature reactions to favor thermodynamically disfavored products . Contradictions in regioselectivity across studies often stem from solvent polarity or catalyst choice .

Q. How do electronic effects of the 3-thienyl and 4-fluoro groups influence the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • Thienyl group : Electron-rich sulfur enhances electrophilic substitution but can deactivate the naphthyl ring toward nucleophilic attack.
  • Fluorine : Strong electron-withdrawing effect stabilizes adjacent carbocations, facilitating SN1 reactions but hindering SN2 mechanisms.
  • Computational modeling : DFT calculations (e.g., Gaussian) map frontier molecular orbitals to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial potency) for this compound?

  • Answer : Contradictions often arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines .
  • Purity : Impurities (e.g., residual catalysts) may confound results. Orthogonal purification (e.g., prep-HPLC followed by recrystallization) is essential .
  • Structural analogs : Compare activity with derivatives (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate substituent effects .

Q. What advanced spectroscopic or computational tools are recommended for studying its excited-state dynamics (e.g., fluorescence quenching)?

  • Answer :

  • Time-resolved fluorescence : Probe π→π* transitions in the naphthyl-thienyl system.
  • TD-DFT : Simulate UV-Vis spectra to correlate experimental λmax with electronic transitions .
  • EPR spectroscopy : Detect radical intermediates in photochemical reactions .

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